molecular formula C57H105N5O24 B8114362 Methyltetrazine-PEG24-amine HCl salt

Methyltetrazine-PEG24-amine HCl salt

Cat. No.: B8114362
M. Wt: 1244.5 g/mol
InChI Key: YIUNSTHULGSLST-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG24-amine HCl salt is a monodisperse, click chemistry polyethylene glycol (PEG) linker containing a free amine and a methyltetrazine group. This compound is highly soluble in water and is used in various chemical and biological applications due to its ability to undergo rapid and specific reactions with trans-cyclooctene (TCO) derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG24-amine HCl salt is synthesized through a series of chemical reactions that involve the incorporation of a methyltetrazine group and a PEG linker. The free amine group in the compound is reactive with carboxylic acid-containing molecules in the presence of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG24-amine HCl salt primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder cycloaddition with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . This reaction is highly specific and occurs rapidly under mild conditions.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include EDC, HATU, and various strained alkenes. The reactions typically occur in aqueous or organic solvents such as water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide) .

Major Products Formed

The major products formed from reactions involving this compound are stable dihydropyridazine linkages, which result from the cycloaddition reaction with strained alkenes .

Scientific Research Applications

Methyltetrazine-PEG24-amine HCl salt has a wide range of applications in scientific research, including:

    Fluorescent Imaging: Used to label proteins with fluorophores for fluorescence microscopy and flow cytometry.

    Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable linkages with biomolecules.

    PET and SPECT Imaging: Applied in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging for tracking biological processes in vivo.

    Radiochemistry: Employed in radiolabeling for studying drug distribution and metabolism.

    Bioconjugation: Used to derivatize carboxylic acids or activated esters containing biomolecules, enabling the creation of complex bioconjugates.

Mechanism of Action

Methyltetrazine-PEG24-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts with strained alkenes via inverse electron demand Diels-Alder cycloaddition, forming stable dihydropyridazine linkages. This reaction is highly specific and occurs without interfering with other biological processes, making it ideal for live-cell imaging and other in situ applications .

Comparison with Similar Compounds

Methyltetrazine-PEG24-amine HCl salt is unique due to its long PEG linker, which enhances water solubility and reduces steric hindrance in bioconjugation reactions. Similar compounds include:

    Methyltetrazine-PEG4-amine HCl salt: Contains a shorter PEG linker, which may limit its solubility and flexibility in certain applications.

    Methyltetrazine-amine hydrochloride: Lacks the PEG linker, making it less suitable for applications requiring high solubility and reduced steric hindrance.

This compound stands out due to its combination of stability, solubility, and reactivity, making it a versatile tool in chemical and biological research .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H105N5O24/c1-54-59-61-57(62-60-54)55-2-4-56(5-3-55)86-53-52-85-51-50-84-49-48-83-47-46-82-45-44-81-43-42-80-41-40-79-39-38-78-37-36-77-35-34-76-33-32-75-31-30-74-29-28-73-27-26-72-25-24-71-23-22-70-21-20-69-19-18-68-17-16-67-15-14-66-13-12-65-11-10-64-9-8-63-7-6-58/h2-5H,6-53,58H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUNSTHULGSLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H105N5O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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